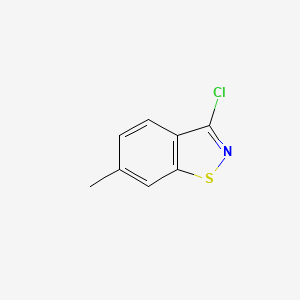![molecular formula C14H22Cl2N2O B13531590 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride is a chemical compound with the molecular formula C14H20N2O.2ClH. It is known for its unique bicyclic structure, which includes a benzyl group, an oxa (oxygen-containing) bridge, and diazabicyclo (two nitrogen atoms in a bicyclic system) components. This compound is often used in various scientific research applications due to its intriguing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing benzyl, oxa, and diazabicyclo moieties. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, or acids/bases under controlled pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe to investigate enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane: Similar structure but without the dihydrochloride component.
8-oxa-3,10-diazabicyclo[4.3.1]decane: Lacks the benzyl group, resulting in different chemical properties.
10-benzyl-3,10-diazabicyclo[4.3.1]decane: Does not contain the oxa bridge, leading to variations in reactivity.
Uniqueness
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride stands out due to its unique combination of benzyl, oxa, and diazabicyclo moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22Cl2N2O |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13;;/h1-5,13-15H,6-11H2;2*1H |
InChI Key |
ORXZIABLXIRJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2COCC1N2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)







![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)



